
2-Chloro-6-fluoroaniline
Overview
Description
2-Chloro-6-fluoroaniline is an organic compound with the molecular formula C6H5ClFN. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by chlorine and fluorine atoms at the 2 and 6 positions, respectively. This compound is known for its applications in the synthesis of pharmaceuticals and agrochemicals due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-6-fluoroaniline can be achieved through several synthetic routes. One common method involves the reaction of o-fluoroaniline with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at low temperatures to form 4-bromo-2-fluoroaniline. This intermediate is then reacted with N-chlorosuccinimide (NCS) to produce 4-bromo-2-chloro-6-fluoroaniline. Finally, hydrogenation debromination is carried out using a palladium on carbon (Pd/C) catalyst to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoroaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents like NBS and NCS.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are used.
Coupling Reactions: Palladium catalysts are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Pharmaceutical Applications
1. Intermediate in Drug Synthesis
2-Chloro-6-fluoroaniline serves as a crucial intermediate in the synthesis of lumiracoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used for treating osteoarthritis and rheumatoid arthritis. The compound's low toxicity profile enhances its suitability for pharmaceutical formulations. The synthesis pathway involves coupling with other aromatic compounds under palladium-catalyzed conditions to form complex structures necessary for drug efficacy .
2. COX-2 Inhibition Studies
Research has demonstrated that lumiracoxib exhibits significantly higher selectivity for COX-2 compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Studies indicate that it is 100 to 1400 times more selective than diclofenac and naproxen, respectively, making it a valuable candidate for pain management therapies .
Case Study 1: Lumiracoxib Development
In the development of lumiracoxib, the coupling of 4-bromotoluene with this compound was performed under Buchwald-Hartwig conditions, which successfully yielded the desired product with high selectivity towards COX-2 inhibition. The pharmacological studies revealed that lumiracoxib effectively reduced inflammation and pain in clinical settings, underscoring the importance of this compound in its synthesis .
Case Study 2: Environmental Impact Assessment
A study assessing the environmental impact of synthesizing this compound highlighted the advantages of using greener methodologies that minimize waste and reduce hazardous byproducts. The implementation of alternative solvents and reagents has been shown to enhance sustainability in pharmaceutical production processes .
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoroaniline is primarily related to its role as an intermediate in the synthesis of other compounds. In pharmaceuticals, it contributes to the inhibition of cyclooxygenase-2 (COX-2) enzymes, which are involved in the inflammatory response. The molecular targets and pathways involved depend on the specific compounds synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
2-Chloroaniline: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-Fluoroaniline: Lacks the chlorine atom, affecting its reactivity and applications.
4-Chloro-2-fluoroaniline: The positions of the chlorine and fluorine atoms are different, leading to variations in chemical behavior
Uniqueness
2-Chloro-6-fluoroaniline is unique due to the specific positions of the chlorine and fluorine atoms, which confer distinct chemical properties and reactivity. This makes it particularly valuable as an intermediate in the synthesis of pharmaceuticals and other specialized chemicals .
Biological Activity
2-Chloro-6-fluoroaniline is a significant compound in medicinal chemistry, particularly as a precursor in the synthesis of various pharmaceuticals, including the COX-2 inhibitor lumiracoxib. Its biological activity has been investigated through various studies, revealing its potential in antiviral and anticancer applications.
Chemical Structure : The compound is characterized by a chloro and a fluoro group attached to an aniline structure, which influences its reactivity and interaction with biological targets.
Mechanism of Action : As an aniline derivative, this compound may interact with enzymes and receptors, influencing biochemical pathways. It can undergo nucleophilic substitution reactions and may act as a substrate or inhibitor for various enzymes. The specific binding interactions often lead to conformational changes in target proteins, altering their function and affecting cellular processes such as proliferation and apoptosis .
Antiviral Activity
Research has demonstrated that derivatives of this compound exhibit significant antiviral properties, particularly against HIV-1. For instance, compounds with this substitution showed potent activity at picomolar concentrations against wild-type HIV-1 and clinically relevant mutants. The structure-activity relationship indicates that the positioning of the chloro and fluoro groups is crucial for enhancing antiviral efficacy .
Anticancer Activity
In addition to antiviral effects, this compound derivatives have shown promise in anticancer research. Studies indicate that these compounds can inhibit cancer cell growth by modulating key signaling pathways involved in cell cycle regulation and apoptosis. The specific mechanisms include interference with protein kinases and other targets critical for tumor progression .
Case Studies
- HIV-1 Inhibition : A study focused on this compound derivatives demonstrated their ability to inhibit HIV-1 reverse transcriptase effectively. The results highlighted the importance of stereochemistry in determining the potency of these compounds against viral replication .
- Anticancer Screening : Another investigation assessed the cytotoxic effects of various fluoro-substituted anilines on cancer cell lines. The findings revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Dosage Effects and Metabolic Pathways
The biological effects of this compound are dose-dependent. Low doses may activate beneficial biochemical pathways without significant toxicity, while higher concentrations can induce cytotoxicity in sensitive cell lines. The compound undergoes metabolic transformations involving phase I (oxidation/reduction) and phase II (conjugation) reactions, which are critical for its biotransformation and elimination from biological systems .
Summary of Applications
Application Area | Details |
---|---|
Pharmaceuticals | Precursor for lumiracoxib; potential antiviral and anticancer agents |
Biochemistry | Involvement in enzyme inhibition and modulation of signaling pathways |
Research | Investigated for its effects on HIV-1 and various cancer cell lines |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-6-fluoroaniline, and how can reaction yields be optimized?
- Methodology :
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Synthesis : Common methods involve nucleophilic substitution or catalytic amination of halogenated precursors. For example, fluorination of 2-chloroaniline derivatives using fluorinating agents (e.g., KF/18-crown-6) under controlled temperature (80–120°C) .
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Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) improves purity (>97% by GC) .
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Yield Optimization : Adjust stoichiometry of reagents, reaction time, and catalyst loading (e.g., Pd/C for catalytic amination) .
Synthetic Route Key Reagents Purity Reference Halogen exchange KF, crown ether >97% (GC) Catalytic amination Pd/C, NH₃ >95% (NMR)
Q. How can researchers characterize this compound and confirm its structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to identify aromatic protons (δ 6.5–7.2 ppm) and amine protons (δ 3.5–4.0 ppm). Discrepancies in splitting patterns may arise due to steric effects from Cl/F substituents .
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 146.57) confirms molecular weight .
- Chromatography : HPLC or GC with UV detection (λ = 254 nm) for purity assessment .
Q. What are the stability considerations for this compound under varying storage conditions?
- Stability Profile :
- Light Sensitivity : Store in amber vials to prevent photodegradation.
- Thermal Stability : Decomposes above 200°C; avoid prolonged heating during synthesis .
- Moisture : Hygroscopic; store under inert gas (N₂/Ar) to prevent amine oxidation .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
- Computational Strategy :
- Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections for accurate thermochemical data (average error <2.4 kcal/mol in atomization energies) .
- Basis Sets : 6-31G(d,p) for geometry optimization; aug-cc-pVTZ for electron correlation .
- Output Analysis : Electron density maps reveal Cl/F inductive effects, reducing amine basicity compared to unsubstituted aniline .
Q. What mechanistic insights explain the reactivity of this compound in electrophilic substitution reactions?
- Mechanistic Studies :
- Directing Effects : Cl (ortho/para-directing) and F (meta-directing) compete, leading to regioselectivity challenges. Kinetic studies (UV-Vis monitoring) show dominant para-substitution due to steric hindrance .
- Activation Barriers : DFT calculations (B3LYP) predict higher activation energy for nitration compared to chlorination (ΔΔG‡ ≈ 3.1 kcal/mol) .
Q. How do substituent effects influence the compound’s solubility and intermolecular interactions?
- Experimental and Computational Analysis :
- Solubility : Lower in polar solvents (water) due to Cl/F hydrophobicity. Solubility parameters (Hansen) correlate with DFT-derived polarity indices .
- Crystal Packing : X-ray diffraction reveals halogen bonding (Cl⋯N interactions) stabilizing the lattice .
Q. How can researchers resolve contradictions in reported spectroscopic data for halogenated anilines?
- Validation Protocol :
- Cross-Referencing : Compare NMR/IR data with structurally analogous compounds (e.g., 3-chloro-4-fluoroaniline ).
- Isotopic Labeling : ¹⁵N-labeled amines clarify splitting patterns in crowded aromatic regions .
- Collaborative Studies : Reproduce results across multiple labs to isolate instrumentation artifacts .
Properties
IUPAC Name |
2-chloro-6-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLAWMDJTMMTQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189838 | |
Record name | 2-Chloro-6-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90189838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
363-51-9 | |
Record name | 2-Chloro-6-fluoroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=363-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-fluoroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-6-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90189838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.053 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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